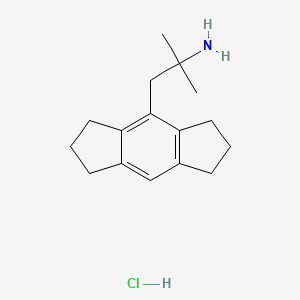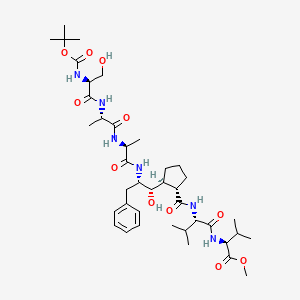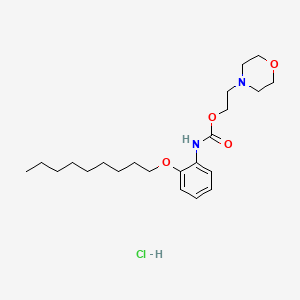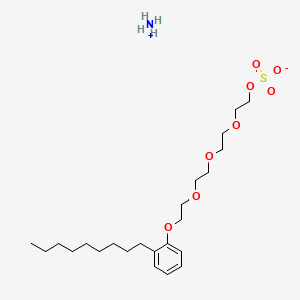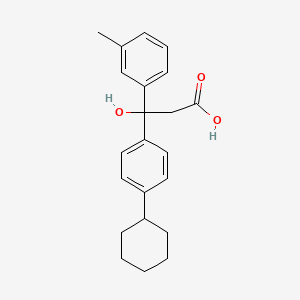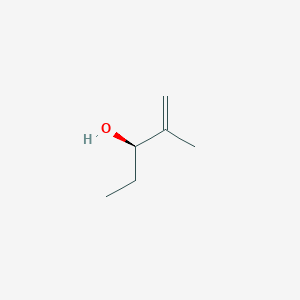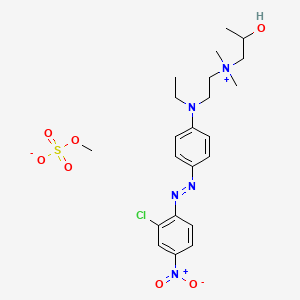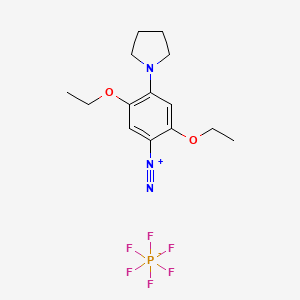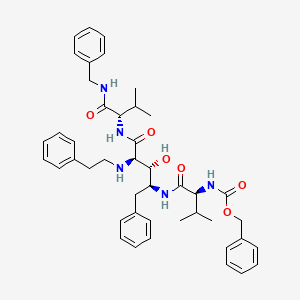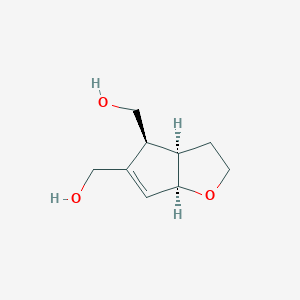
Ningpogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ningpogenin is a naturally occurring iridoid compound found in various plant species, including Morinda officinalis . It is known for its diverse pharmacological properties and has been the subject of numerous scientific studies due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Ningpogenin can be isolated from the roots of Morinda officinalis using a combination of chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of this compound has been elucidated using spectroscopic methods including 1D and 2D nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the isolation process from natural sources remains a primary method. Advances in synthetic biology and biotechnological approaches may offer future avenues for large-scale production.
化学反応の分析
Types of Reactions: Ningpogenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl and methoxy groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
作用機序
類似化合物との比較
- Monotropein methyl ester
- Harpagoside
- Geniposide
These compounds share similar iridoid structures but differ in their specific functional groups and biological activities .
特性
CAS番号 |
94707-63-8 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
[(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol |
InChI |
InChI=1S/C9H14O3/c10-4-6-3-9-7(1-2-12-9)8(6)5-11/h3,7-11H,1-2,4-5H2/t7-,8-,9+/m1/s1 |
InChIキー |
QCZMBBWKHAYATJ-HLTSFMKQSA-N |
異性体SMILES |
C1CO[C@@H]2[C@H]1[C@@H](C(=C2)CO)CO |
正規SMILES |
C1COC2C1C(C(=C2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






